molecular formula C17H24ClNO2 B2586263 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide CAS No. 1397192-26-5

2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2586263
CAS No.: 1397192-26-5
M. Wt: 309.83
InChI Key: LRSQFYJAYQEEJZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a cyclooctylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-hydroxyphenylacetic acid: This can be achieved through the hydroxylation of phenylacetic acid using suitable oxidizing agents.

    Formation of 3-hydroxyphenylacetyl chloride: The 3-hydroxyphenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation reaction: The 3-hydroxyphenylacetyl chloride is reacted with cyclooctylmethylamine to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenylacetone or 3-hydroxybenzaldehyde.

    Reduction: Formation of N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the cyclooctylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide
  • 2-Chloro-N-(cyclooctylmethyl)-N-(2-hydroxyphenyl)acetamide
  • 2-Chloro-N-(cyclooctylmethyl)-N-(3-methoxyphenyl)acetamide

Uniqueness

2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide is unique due to the specific position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro, cyclooctylmethyl, and hydroxyphenyl groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c18-12-17(21)19(15-9-6-10-16(20)11-15)13-14-7-4-2-1-3-5-8-14/h6,9-11,14,20H,1-5,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSQFYJAYQEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CN(C2=CC(=CC=C2)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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